N-[2-(trifluoromethoxy)phenyl]butanamide is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This compound belongs to a class of amides that feature a trifluoromethoxy group attached to a phenyl ring, which enhances its biological activity and solubility characteristics. The molecular formula of N-[2-(trifluoromethoxy)phenyl]butanamide is , with a molecular weight of approximately 286.21 g/mol.
This compound can be classified under organic compounds, specifically as an anilide due to the presence of an amide bond connected to an aromatic ring. It is synthesized from various precursors and has been investigated for its biological properties, including anticonvulsant activity and potential use in treating neurological disorders .
The synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide typically involves several key steps:
The molecular structure of N-[2-(trifluoromethoxy)phenyl]butanamide can be represented by its canonical SMILES notation: CC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N
. The structure features:
N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions:
The mechanism of action for N-[2-(trifluoromethoxy)phenyl]butanamide is primarily linked to its interaction with biological targets such as receptors in the central nervous system. It may act as an anticonvulsant by modulating neurotransmitter release or inhibiting specific ion channels involved in neuronal excitability. Detailed studies on its pharmacodynamics are necessary to elucidate its precise mechanism .
N-[2-(trifluoromethoxy)phenyl]butanamide has several potential applications in scientific research:
N-[2-(Trifluoromethoxy)phenyl]butanamide is a synthetic organic compound characterized by a butanamide chain linked to a 2-(trifluoromethoxy)phenyl substituent via a nitrogen atom. Its systematic IUPAC name is N-[2-(trifluoromethoxy)phenyl]butanamide, reflecting the presence of the trifluoromethoxy (–OCF₃) group at the ortho position of the phenyl ring. Alternative nomenclature includes:
The molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 247.22 g/mol. Structurally, it combines a polar amide group (–CONH–), a lipophilic trifluoromethoxy moiety, and a linear four-carbon alkyl chain. This architecture promotes unique physicochemical properties, including moderate hydrophobicity (predicted logP ~2.8) and hydrogen-bonding capacity.
Table 1: Chemical Identifiers for N-[2-(Trifluoromethoxy)phenyl]butanamide
Property | Value |
---|---|
Systematic Name | N-[2-(Trifluoromethoxy)phenyl]butanamide |
Molecular Formula | C₁₁H₁₂F₃NO₂ |
Molecular Weight | 247.22 g/mol |
CAS Registry Number | Not publicly assigned (as of 2025) |
Alternative Names | N-(2-(Trifluoromethoxy)phenyl)butyramide; 2-(Trifluoromethoxy)acetanilide |
N-[2-(Trifluoromethoxy)phenyl]butanamide belongs to a class of N-aryl amides developed during the late 20th century, coinciding with expanded interest in fluorine-containing bioactive molecules. While its exact synthesis date is undocumented, its structural analogs—such as 3-oxo-N-[2-(trifluoromethyl)phenyl]butanamide (CAS 81761-28-6)—were commercialized by chemical suppliers like Apollo Scientific by the early 2000s [5]. The compound’s design follows principles emerging from medicinal chemistry innovations between 1990–2010, where trifluoromethoxy groups were incorporated to enhance metabolic stability and membrane permeability in drug candidates [3].
Key synthetic routes typically involve:
This compound exemplifies strategic bioisosteric design in medicinal chemistry. The trifluoromethoxy group (–OCF₃) serves as a versatile bioisostere for groups like –CF₃, –SCH₃, or halogens, offering improved pharmacokinetic profiles. Specifically:
Its structural framework is prevalent in pharmacologically active molecules:
Table 2: Biologically Active Structural Analogs
Compound | Biological Activity | Reference |
---|---|---|
3-oxo-N-[2-(trifluoromethyl)phenyl]butanamide | Intermediate for kinase inhibitors | [5] |
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide | Heterocyclic pharmacophore | [1] |
Adamantane sulfone/sulfonamide | 11β-HSD1 inhibitors (antidiabetic target) | [3] |
Commercial availability from suppliers like Cymit Quimica [5] underscores its utility as a building block in drug discovery. Recent research (2022) on N-aryl amides highlights their role in developing anticancer agents with dual VEGFR-2/EGFR inhibition, suggesting untapped potential for the trifluoromethoxy analog [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: